ML334

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Nrf2 activator; inhibits Nrf2/Keap1 interaction (Kd = 1 μM). Promotes Nrf2 nuclear translocation and induces antioxidant response element (ARE) activity in vitro. Cell permeable.

Antioxidant Response Elements (ARE) Activation

Field: Biochemistry

Application: ML334 has been shown to induce antioxidant response elements (ARE) activity.

Method: This is achieved by stimulating NRF2 expression and nuclear translocation.

Nrf2 Pathway Research

Field: Molecular Biology

Application: ML334 is used in research to study the Nrf2 pathway

Drug Development

Field: Pharmacology

Application: ML334 could potentially be used in the development of drugs targeting the Nrf2 pathway

Method: By modulating the Nrf2 pathway, ML334 could be used to develop treatments for diseases related to oxidative stress, inflammation, and other conditions where the Nrf2 pathway is implicated

Results: While this is still an area of active research, the ability of ML334 to modulate the Nrf2 pathway could potentially lead to new therapeutic strategies

Ecotoxicology Research

Field: Ecotoxicology

Application: ML334 can be used in ecotoxicology research to study the effects of oxidative stress on various organisms.

Cancer Research

Field: Oncology

Application: ML334 could potentially be used in cancer research, as the Nrf2 pathway has been implicated in cancer progression

Method: By modulating the Nrf2 pathway, researchers can study its role in cancer cell survival, proliferation, and resistance to chemotherapy

Results: While this is still an area of active research, understanding the role of the Nrf2 pathway in cancer could potentially lead to new therapeutic strategies

Neurodegenerative Diseases Research

Field: Neurology

Application: ML334 could potentially be used in the research of neurodegenerative diseases like Alzheimer’s and Parkinson’s

Method: Oxidative stress is a common feature of these diseases, and by modulating the Nrf2 pathway, researchers can study its role in neuroprotection

Results: This could potentially lead to the development of new therapeutic strategies for these diseases

ML334, also known as (R,S,R)-2-{[(1S)-1-[(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Methyl]Pyrrolidin-2-Yl]Methyl}Phenol, is a small molecule compound with the CAS number 1432500-66-7. It functions primarily as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a critical transcription factor involved in cellular antioxidant responses and the regulation of various cytoprotective genes. ML334 is notable for its ability to inhibit the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), thereby promoting Nrf2 nuclear translocation and enhancing the antioxidant response element (ARE) activity within cells .

ML334 exhibits specific chemical reactivity primarily through its interaction with the Keap1 protein. The compound binds non-covalently to the Kelch domain of Keap1, leading to the dissociation of Nrf2 from Keap1. This interaction can be quantified by a dissociation constant (Kd) of approximately 1 µM, indicating a relatively strong binding affinity. The resultant release of Nrf2 allows it to translocate into the nucleus, where it activates various antioxidant genes .

The biological activity of ML334 is centered around its role as an Nrf2 activator. By inhibiting the Keap1-Nrf2 interaction, ML334 enhances the expression of genes that protect cells from oxidative stress and inflammatory responses. This mechanism is particularly significant in contexts such as neuroprotection and cancer therapy, where oxidative stress plays a pivotal role in disease progression. Experimental studies have shown that ML334 can increase cellular resistance to oxidative damage and promote cell survival under stress conditions .

- Formation of Isoindole Derivatives: Initial steps often involve creating isoindole structures through cyclization reactions.

- Pyrrolidine Formation: Subsequent reactions introduce pyrrolidine moieties via nucleophilic substitution or ring-closing reactions.

- Final Coupling: The final product is obtained through coupling reactions that link the isoindole derivative with the pyrrolidine and phenolic components.

These steps require careful control of reaction conditions to ensure high yields and purity of the final compound .

ML334 has several applications in biomedical research and potential therapeutic contexts:

- Cancer Therapy: Due to its ability to activate Nrf2 and enhance cellular defenses against oxidative stress, ML334 is being investigated for its potential in cancer treatment.

- Neuroprotection: The compound may offer protective effects against neurodegenerative diseases by mitigating oxidative damage in neuronal cells.

- Inflammatory Diseases: Its role in modulating inflammatory responses makes it a candidate for treating conditions characterized by chronic inflammation .

Interaction studies involving ML334 have primarily focused on its binding affinity for Keap1 and subsequent effects on Nrf2 signaling pathways. These studies utilize various biochemical assays, including:

- Surface Plasmon Resonance: To measure binding kinetics between ML334 and Keap1.

- Cell-Based Assays: To evaluate the downstream effects on Nrf2 activation and target gene expression.

- In Vivo Models: To assess the therapeutic efficacy in disease models characterized by oxidative stress .

Several compounds exhibit similar mechanisms of action as ML334, particularly those that target the Nrf2 pathway or inhibit Keap1 interactions. Here are a few notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Bardoxolone Methyl | Nrf2 activator; inhibits Keap1 | Clinical use for chronic kidney disease |

| Sulforaphane | Induces Nrf2 activation through electrophiles | Found in cruciferous vegetables |

| CDDO-Im | Potent Nrf2 activator; anti-inflammatory | Synthetic triterpenoid |

ML334 stands out due to its specific binding profile and selectivity for the Keap1-Nrf2 interaction compared to other compounds that may activate Nrf2 through different mechanisms or pathways .

ML334 possesses the molecular formula C26H26N2O5 with a precise molecular weight of 446.50 grams per mole [2] [5] [9]. The compound is assigned the Chemical Abstracts Service registry number 1432500-66-7, which serves as its unique identifier in chemical databases [2] [4] [9]. The molecular structure contains twenty-six carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and five oxygen atoms, reflecting its complex heterocyclic architecture [2] [5].

The molecular weight determination has been confirmed through mass spectrometry analysis, where the molecular ion peak appears at mass-to-charge ratio 446.50 [9]. This empirical molecular weight value may exhibit slight batch-to-batch variations due to variable water content in different preparations, necessitating batch-specific verification for precise analytical work [9] [19].

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O5 |

| Molecular Weight (g/mol) | 446.50 |

| CAS Number | 1432500-66-7 |

| InChI Key | LNENLABLFGGAFF-BHIFYINESA-N |

| SMILES String | OC(=O)[C@H]1CCCC[C@H]1C(=O)N1CCc2ccccc2[C@H]1CN1C(=O)c2ccccc2C1=O |

International Union of Pure and Applied Chemistry Nomenclature and Structural Identity

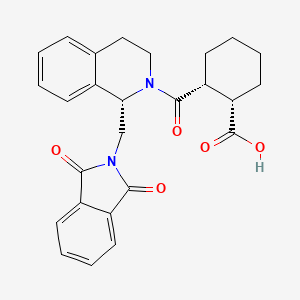

The International Union of Pure and Applied Chemistry systematic name for ML334 is (1S,2R)-2-[[(1S)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid [7] [9]. This comprehensive nomenclature reflects the compound's complex stereochemical arrangement and functional group composition.

The structural identity encompasses a tetrahydroisoquinoline core system linked to a phthalimide moiety through a methylene bridge [11]. The cyclohexane ring bears both a carboxylic acid functional group and an amide linkage that connects to the tetrahydroisoquinoline system [11]. The phthalimide group contributes two carbonyl functionalities, while the amide and carboxylic acid provide additional carbonyl centers, resulting in a total of four carbonyl groups within the molecular framework [14].

Alternative nomenclature designations include LH601A and LH601, which represent the research designation codes used during compound development [2] [4] [8]. The compound is also referenced as (SRS)-LH601 to specify its absolute stereochemical configuration [11].

Stereochemistry and Chiral Centers

ML334 contains three distinct chiral centers that generate eight theoretical stereoisomers when considering all possible configurational arrangements [11]. The active form of ML334 possesses the absolute configuration (S,R,S), which has been rigorously determined through multiple complementary analytical approaches [11] [14].

The stereochemical assignment was initially established using X-ray crystallography of crystalline forms, where the compound crystallized as enantiomeric pairs even when using samples with 96% enantiomeric excess [11]. Subsequently, vibrational circular dichroism spectroscopy provided independent confirmation of the (S,R,S) absolute configuration through direct spectroscopic analysis [14]. Stereospecific synthesis further validated this assignment by preparing the compound through asymmetric synthetic routes that controlled the stereochemical outcome at each chiral center [11].

The cyclohexyl ring adopts a cis configuration between its two substituents, which constrains the possible stereoisomeric forms to four cis isomers rather than eight total possibilities [11]. Among these four cis stereoisomers, only the (S,R,S) configuration demonstrates significant biological activity, with binding affinity exceeding that of other stereoisomers by at least 100-fold [11]. The enantiomer of the active form shows dramatically reduced activity with a dissociation constant of 100 micrometers compared to 1 micrometer for the active stereoisomer [11].

| Property | Value |

|---|---|

| Number of Chiral Centers | 3 |

| Active Stereoisomer Configuration | (S,R,S) |

| Total Possible Stereoisomers | 8 (4 cis + 4 trans) |

| Cyclohexyl Ring Configuration | cis |

| Binding Affinity (Kd) - Active Isomer | 1 μM |

| Binding Affinity (Kd) - Inactive Enantiomer | 100 μM |

Spectroscopic Characteristics

The spectroscopic profile of ML334 exhibits distinctive features across multiple analytical techniques that enable structural characterization and identification [14]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the four carbonyl groups present in the molecular structure [14].

The infrared spectrum displays carbonyl stretching vibrations in the region of 1640-1780 wavenumbers per centimeter, where three distinct bands correspond to the four carbonyl stretches [14]. Additional absorption features appear in the 1390-1440 wavenumbers per centimeter region, attributed to vibrational modes involving the two nitrogen atoms in the tetrahydroisoquinoline and phthalimide systems [14]. The fingerprint region between 1100-1390 wavenumbers per centimeter contains multiple bands that provide detailed structural information despite corresponding to a relatively flat baseline in the infrared spectrum [14].

Vibrational circular dichroism spectroscopy proves particularly valuable for absolute configuration determination of ML334 [14]. The vibrational circular dichroism spectrum exhibits three primary bands in the carbonyl stretch region (1640-1780 wavenumbers per centimeter) and two additional bands in the nitrogen-containing vibrational modes region (1390-1440 wavenumbers per centimeter) [14]. The fingerprint region contains numerous distinctive bands that enable differentiation between stereoisomers through statistical analysis methods [14].

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation capabilities for ML334, revealing characteristic aromatic proton signals from the benzene rings in both the tetrahydroisoquinoline and phthalimide systems [23]. The cyclohexyl protons exhibit typical patterns consistent with the cis configuration of the ring substituents [23]. Mass spectrometry confirms the molecular weight through observation of the molecular ion peak at mass-to-charge ratio 446.50 [9].

| Technique | Key Features/Bands | Applications |

|---|---|---|

| Infrared Spectroscopy | Carbonyl stretches (1640-1780 cm⁻¹), C-N vibrations (1390-1440 cm⁻¹) | Functional group identification |

| Vibrational Circular Dichroism | Three bands in carbonyl region, distinctive fingerprint bands | Absolute configuration determination |

| Mass Spectrometry | Molecular ion peak at m/z 446.50 | Molecular weight confirmation |

| Nuclear Magnetic Resonance | Characteristic aromatic proton signals, cyclohexyl proton patterns | Structure elucidation, stereochemistry |

| Ultraviolet-Visible Spectroscopy | Aromatic absorption bands in ultraviolet region | Purity assessment |

Solubility Parameters and Stability

ML334 demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter, equivalent to 224 millimolar [2] [5] [19]. The compound also shows good solubility in ethanol, reaching 30 milligrams per milliliter or 67.19 millimolar [5]. In aqueous phosphate buffered saline, ML334 maintains solubility exceeding 100 micromolar, indicating reasonable aqueous compatibility for biological applications [9] [19]. However, the compound remains essentially insoluble in pure water [17].

The stability profile of ML334 requires careful attention to storage conditions to maintain compound integrity [5] [8] [19]. Optimal storage occurs at minus twenty degrees Celsius under an inert atmosphere with protection from light exposure [5] [8] [19]. Under these conditions, prepared stock solutions remain stable for up to three months [19]. The compound exhibits light sensitivity, necessitating storage in amber containers or other light-protective packaging [8] [19].

Temperature control proves critical for maintaining ML334 stability, with room temperature storage resulting in potential degradation over extended periods [5] [8]. The compound shows excellent stability when stored as a dry powder under appropriate conditions, with no observable decomposition when protected from moisture, light, and elevated temperatures [16] [19]. Reconstituted solutions should be aliquoted and frozen immediately after preparation to prevent degradation and maintain consistent activity [19].

| Solvent/Condition | Solubility/Condition |

|---|---|

| Dimethyl sulfoxide | 100 mg/mL (224 mM) |

| Ethanol | 30 mg/mL (67.19 mM) |

| Phosphate buffered saline | >100 μM |

| Water | Insoluble |

| Storage temperature | -20°C |

| Storage conditions | Protect from light, inert atmosphere |

| Stability period | 3 months at -20°C (stock solutions) |

| Light sensitivity | Light sensitive - amber containers required |

Structural Conformation Analysis

Computational conformational analysis of ML334 reveals multiple energetically accessible conformations that contribute to the compound's overall three-dimensional structure [14]. Density functional theory calculations using the 6-31G(d) basis set with PBEPBE functional have identified several low-energy conformers with distinct geometric arrangements [14].

The most significant conformer, designated SRS11b, exhibits the highest similarity to experimental vibrational circular dichroism spectra with a similarity value of 0.47 [14]. This conformer adopts a relative energy of 0.271 kilocalories per mole above the global minimum and contributes 59% to the population-weighted average structure [14]. The SRS11b conformation features specific torsional angles that minimize van der Waals interactions between the fused ring systems while maintaining optimal hydrogen bonding patterns [14].

Additional conformers SRS11c, SRS9b, and SRS9c contribute 6%, 23%, and 12% respectively to the conformational ensemble [14]. These conformers differ primarily in the orientation of the carboxylate group, which can adopt either equatorial or axial positions relative to the cyclohexane ring [14]. The conformational flexibility around the carboxylate functionality influences both the electronic structure and potential binding interactions [14].

The lowest energy conformer SRS16b0, while energetically favorable, shows poor agreement with experimental spectroscopic data, suggesting that gas-phase optimization may not accurately represent solution-state behavior [14]. Polarized continuum model calculations using dimethyl sulfoxide as the implicit solvent provide improved energetic rankings that better correlate with experimental observations [14]. Under these conditions, SRS11b becomes the lowest energy conformer, consistent with its high spectroscopic similarity [14].

| Conformer | VCD Similarity (Sv) | Relative Energy (kcal/mol) | Population in Average |

|---|---|---|---|

| SRS11b | 0.47 | 0.271 | 59% |

| SRS11c | 0.31 | 1.027 | 6% |

| SRS9b | 0.30 | 1.237 | 23% |

| SRS9c | 0.30 | 2.995 | 12% |

| SRS16b0 | 0.07 | 0.000 | Not included |

XLogP3

Wikipedia

Dates

Explore Compound Types